

A Comparative Guide to the Target Receptor Specificity of 4-Iodobenzamide Analogs

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Compound of Interest

Compound Name: 4-Iodobenzamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **4-Iodobenzamide** analogs, detailing their specificity for various target receptors. The information presented herein is intended to assist researchers in selecting the most appropriate analogs for their studies and to provide a clear understanding of their binding characteristics. All quantitative data is supported by experimental evidence from peer-reviewed literature.

Comparative Analysis of Receptor Binding Affinities

The following tables summarize the binding affinities of various **4-Iodobenzamide** analogs for their primary target receptors. This data is crucial for assessing the potency and selectivity of these compounds.

Sigma Receptor Ligands

4-Iodobenzamide analogs have been extensively studied as ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancer.

Compound Name	Analog Structure	Target Receptor(s)	Binding Affinity (K _i , nM)	Cell Line/Tissue	Reference
4-[125I]BP	N-(N-benzylpiperidin-4-yl)-4-iodobenzamide	Sigma-1 & Sigma-2	4.6 (vs. Haloperidol), 56 (vs. DTG)	MCF-7 breast cancer cells	[1]
IPAB	(2-piperidinylaminoethyl)-4-iodobenzamide	Sigma-1	6.0	A2058 human malignant melanoma cells	[2]
IDAB	N-(2-diethylaminoethyl)-4-iodobenzamide	Sigma-1	High affinity	Neurotransmitter receptors	[2]
Compound 2	4-amino-5-bromo-N-(2-diethylaminoethyl)-3-iodo-2-methoxybenzamide	Sigma-1	278 ± 18	B16 melanoma	[3]
Compound 6	4-acetamido-N-(2-diethylaminoethyl)-5-iodo-2-methoxybenzamide	Sigma-1	5190 ± 400	B16 melanoma	[3]

Dopamine D2 Receptor Ligands

A series of **4-iodobenzamide** analogs have been developed as imaging agents for the dopamine D2 receptor, a key target in the treatment of psychosis and Parkinson's disease.

Compound Name	Analog Structure	Target Receptor	Binding Affinity (Kd, nM)	Tissue	Reference
[125I]IBF	5-iodo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dihydrobenzofurancarboxamide	Dopamine D2	0.106 ± 0.015	Rat striatal tissue	[4]

Melanoma Imaging Agents

Certain N-(2-diethylaminoethyl)-**4-iodobenzamide** analogs have shown high uptake in melanoma cells, suggesting their potential as imaging and therapeutic agents. The mechanism is thought to involve melanin binding rather than specific receptor interactions in some cases. [3][5]

Compound Name	Structure	Tumor Uptake (%ID/g at 1h)	Tumor Type	Reference
[125I]BZA	N-(2-diethylaminoethyl)-4-iodobenzamide	>4.6	Melanoma	[5]
Compound 5h	(Structure not specified)	≥17	Melanoma	[5][6]
Compound 5k	(Structure not specified)	≥17	Melanoma	[5][6]
Compound 5l	(Structure not specified)	≥17	Melanoma	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

Sigma Receptor Competition Binding Assay

This protocol is used to determine the binding affinity (K_i) of a test compound for sigma receptors by measuring its ability to displace a known radioligand.

Materials:

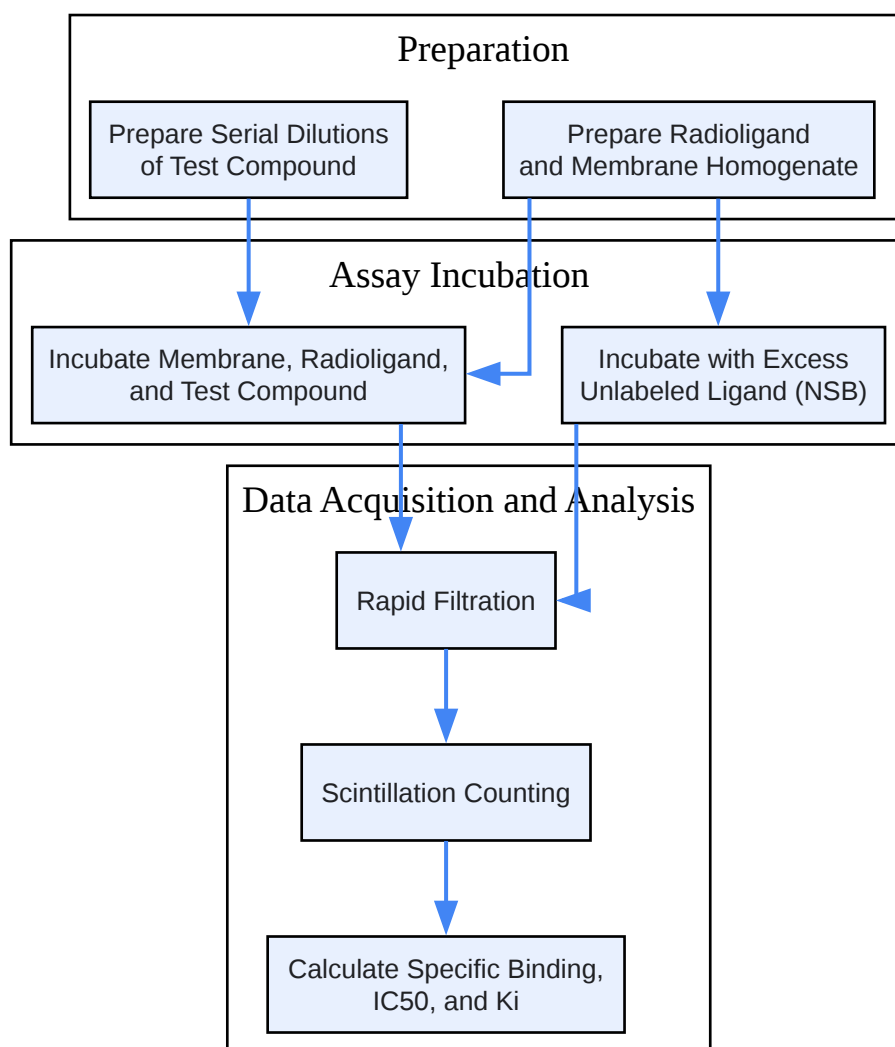
- Radioligand: $[3H]$ -(+)-pentazocine for sigma-1 or $[3H]$ DTG for sigma-2.
- Test Compound: **4-Iodobenzamide** analog of interest.
- Competitor: Haloperidol or DTG for non-specific binding determination.
- Membrane Preparation: From a cell line or tissue expressing sigma receptors (e.g., MCF-7 cells, guinea pig brain).
- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
- Filtration Apparatus: Cell harvester with glass fiber filters.
- Scintillation Counter.

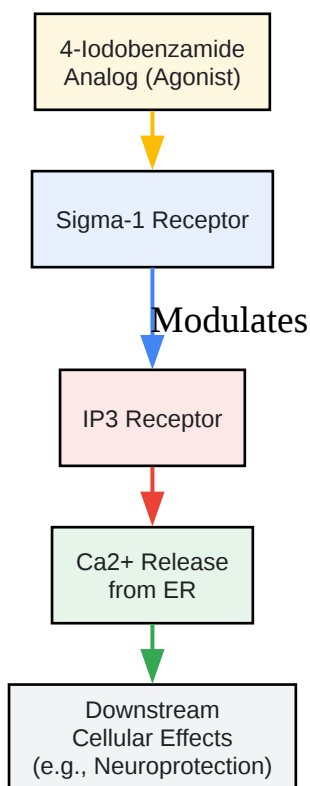
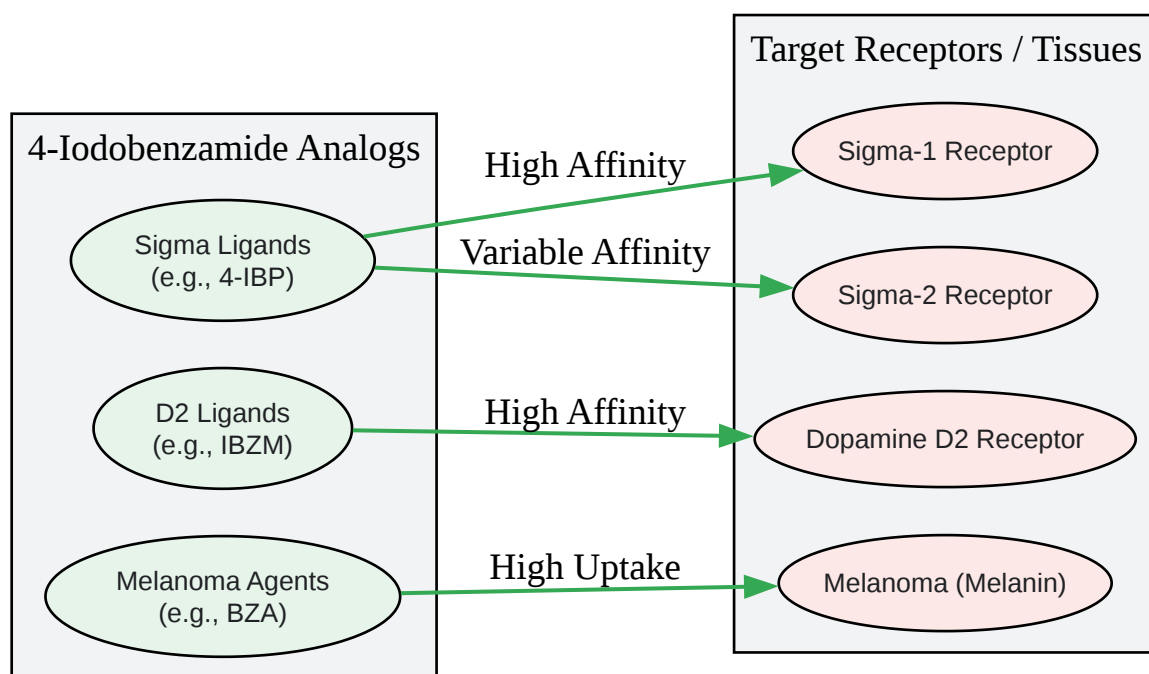
Procedure:

- Prepare serial dilutions of the test compound.
- In a 96-well plate, add the membrane preparation, radioligand (at a concentration near its K_d), and varying concentrations of the test compound.
- For non-specific binding, add a high concentration of a known sigma receptor ligand (e.g., 10 μ M haloperidol).
- Incubate the plate at a specified temperature and duration (e.g., 90 minutes at 37°C) to reach equilibrium.^[7]

- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Experimental Workflow for Sigma Receptor Binding Assay





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